molecular formula C29H31N3O B11702030 (1-benzyl-2,3-dimethyl-1H-indol-5-yl)(4-benzylpiperazin-1-yl)methanone

(1-benzyl-2,3-dimethyl-1H-indol-5-yl)(4-benzylpiperazin-1-yl)methanone

Cat. No.: B11702030
M. Wt: 437.6 g/mol
InChI Key: NVAGGRBLSDEQHV-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-benzylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(4-benzylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Ring: The piperazine ring can be attached via nucleophilic substitution, where piperazine reacts with a suitable leaving group on the indole core.

    Carbonylation: The carbonyl group can be introduced through acylation reactions, such as the reaction of the piperazine derivative with benzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups on the indole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to reduce the carbonyl group to an alcohol or to reduce the indole ring to an indoline derivative.

    Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, where hydrogen atoms on the indole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols or indoline derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Drug Development: It can be investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Medicine:

    Pharmacological Studies: The compound can be studied for its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Therapeutic Agents: It can be explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

    Chemical Manufacturing: It can be used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-benzylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    1-Benzyl-2,3-dimethyl-1H-indole: Lacks the piperazine and carbonyl groups, making it less complex and potentially less biologically active.

    5-(4-Benzylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole: Lacks the benzyl group on the indole ring, which may affect its binding affinity and biological activity.

    1-Benzyl-5-(4-methylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole: Contains a methyl group instead of a benzyl group on the piperazine ring, which may alter its chemical and biological properties.

Uniqueness: 1-Benzyl-5-(4-benzylpiperazine-1-carbonyl)-2,3-dimethyl-1H-indole is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both benzyl and piperazine groups, along with the carbonyl functionality, allows for diverse interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C29H31N3O

Molecular Weight

437.6 g/mol

IUPAC Name

(1-benzyl-2,3-dimethylindol-5-yl)-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C29H31N3O/c1-22-23(2)32(21-25-11-7-4-8-12-25)28-14-13-26(19-27(22)28)29(33)31-17-15-30(16-18-31)20-24-9-5-3-6-10-24/h3-14,19H,15-18,20-21H2,1-2H3

InChI Key

NVAGGRBLSDEQHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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